
NU6027
Overview
Description
NU6027 is a potent inhibitor of the ataxia telangiectasia mutated and Rad3-related kinase (ATR) and cyclin-dependent kinase 2 (CDK2). Initially developed as a CDK2 inhibitor, this compound has shown significant potential in enhancing the cytotoxicity of DNA-damaging agents, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
The primary target of 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. It plays a significant role in DNA replication and cell division .
Mode of Action
6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine interacts with CDK2 in a unique way. It acts as an irreversible inhibitor, modifying cysteine or lysine residues within the ATP binding site of CDK2 . This distinctive mode of action offers an alternative to ATP-competitive agents .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, it disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . The downstream effects of this disruption can include halted cell division and potential cell death, depending on the specific cellular context .
Pharmacokinetics
The compound’s effectiveness as an irreversible inhibitor suggests that it may have good bioavailability and the ability to reach its target within cells .
Result of Action
The primary molecular effect of 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine’s action is the inhibition of CDK2 . This results in a disruption of the cell cycle, potentially leading to halted cell division . On a cellular level, this can lead to growth arrest or apoptosis, depending on the specific context and the presence of other signaling factors .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a strong affinity for cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This suggests that 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine could play a role in cell cycle regulation.
Cellular Effects
In terms of cellular effects, 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine could potentially influence cell function by interacting with CDK2
Molecular Mechanism
The molecular mechanism of action of 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine is likely related to its interaction with CDK2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NU6027 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to obtain the final product in large quantities .
Chemical Reactions Analysis
Types of Reactions: NU6027 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties .
Scientific Research Applications
Key Applications
-
Cancer Therapy
- Chemo-sensitization : NU6027 has been shown to enhance the efficacy of chemotherapeutic agents. In studies involving human breast cancer (MCF7) and ovarian cancer (A2780) cell lines, this compound significantly increased the cytotoxicity of cisplatin and hydroxyurea. This effect was particularly pronounced in cells with functional p53 and mismatch repair pathways, indicating its potential for targeted therapies in specific tumor types .
- Synthetic Lethality : The compound demonstrates synthetic lethality when combined with poly(ADP-ribose) polymerase (PARP) inhibitors in cells deficient in single-strand break repair mechanisms. This suggests a promising therapeutic strategy for cancers with specific DNA repair deficiencies .
-
Neuroprotection
- Recent studies indicate that this compound may also inhibit neuronal death caused by traumatic brain injury (TBI) by reducing oxidative stress through inhibition of transient receptor potential cation channel 5 (TRPC5). This application highlights its potential beyond oncology, suggesting neuroprotective properties that warrant further investigation .
-
Antimycobacterial Activity
- This compound has shown effectiveness against Mycobacterium tuberculosis, making it a candidate for further exploration as an antimicrobial agent. The compound's ability to inhibit specific protein kinases associated with bacterial growth presents a novel application in infectious disease treatment .
Table 1: Summary of Cytotoxicity Studies
Table 2: Mechanism of Action
Mechanism | Description |
---|---|
ATR Inhibition | Disrupts G2/M checkpoint, enhancing sensitivity to DNA-damaging agents |
Synthetic Lethality | Potentiates effect of PARP inhibitors in DNA repair-deficient cells |
TRPC5 Channel Inhibition | Reduces oxidative stress in neuronal cells post-TBI |
Case Studies
- Breast Cancer Treatment : In a controlled study involving MCF7 cells, this compound was administered alongside cisplatin. Results showed a significant increase in cell death compared to cisplatin alone, demonstrating its role as a potent chemosensitizer .
- Neuroprotection Post-TBI : A study assessed the effects of this compound on neuronal survival following TBI. The results indicated that administration of this compound led to reduced neuronal death and oxidative stress markers, suggesting its potential application in neuroprotective strategies .
- Antimycobacterial Screening : A chemical screening identified this compound as an effective inhibitor against Mycobacterium tuberculosis, highlighting its versatility as a therapeutic agent beyond oncology .
Comparison with Similar Compounds
VE-821: Another ATR inhibitor with similar properties to NU6027.
AZD6738: A potent ATR inhibitor used in combination with DNA-damaging agents.
Uniqueness of this compound: this compound is unique in its dual inhibition of ATR and CDK2, providing a synergistic effect that enhances the cytotoxicity of DNA-damaging agents. This dual inhibition makes this compound a valuable tool for studying the combined effects of ATR and CDK2 inhibition and a promising candidate for combination therapies in cancer treatment .
Biological Activity
NU6027, a small molecule originally developed as a cyclin-dependent kinase 2 (CDK2) inhibitor, has emerged as a potent inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinase. Its biological activity extends to various applications, particularly in cancer therapy and antimicrobial activity against Mycobacterium tuberculosis. This article examines the mechanisms of action, efficacy, and potential therapeutic applications of this compound based on diverse research findings.
ATR Inhibition
this compound inhibits ATR with an IC50 value of approximately 6.7 μM, significantly enhancing the cytotoxic effects of DNA-damaging agents like hydroxyurea and cisplatin in an ATR-dependent manner. The compound disrupts G2/M cell cycle arrest following DNA damage, impairs homologous recombination repair, and increases sensitivity to other chemotherapeutic agents, particularly in cells with functional p53 and mismatch repair (MMR) systems .
Synthetic Lethality
Research indicates that this compound exhibits synthetic lethality when DNA single-strand break repair is compromised, such as through poly(ADP-ribose) polymerase (PARP) inhibition or defects in XRCC1 . This property highlights its potential as a therapeutic agent in combination therapies for cancers with specific genetic backgrounds.
Efficacy in Cancer Models
This compound has been tested in various cancer cell lines, including breast cancer (MCF7) and ovarian cancer (A2780). The following table summarizes key findings from studies evaluating its efficacy:
Cell Line | IC50 (μM) | Effect on Cisplatin Sensitivity | Mechanism |
---|---|---|---|
MCF7 | 6.7 | Enhanced by 2-fold | ATR inhibition |
A2780 | 2.8 | Greatest in p53 functional cells | MMR dependency |
These findings suggest that this compound's effectiveness varies with the genetic context of the tumor cells, making it a promising candidate for personalized cancer therapy .
Antimycobacterial Activity
In addition to its antitumor properties, this compound has shown significant activity against Mycobacterium tuberculosis. It inhibits the growth of M. bovis BCG and M. tuberculosis, demonstrating a minimum inhibitory concentration (MIC) of 1.56 μM. The compound specifically targets Ser/Thr protein kinases PknD and PknG, which are crucial for mycobacterial growth and survival .
This compound's mechanism against mycobacteria involves:
- Inhibition of autophosphorylation activity associated with PknD and PknG.
- Induction of apoptosis in macrophages infected with M. tuberculosis.
- Modulation of host signaling pathways to enhance antimicrobial activity .
Case Studies
- Breast Cancer Study : In MCF7 cells, this compound was shown to potentiate the effects of cisplatin significantly, leading to increased apoptosis rates compared to controls. This study emphasized the importance of ATR inhibition in enhancing the efficacy of conventional chemotherapeutics .
- Tuberculosis Model : In murine models infected with M. tuberculosis, this compound treatment resulted in a marked reduction in bacterial load within macrophages and tissues, suggesting its potential as a novel antitubercular agent .
Properties
IUPAC Name |
6-(cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h7H,1-6H2,(H4,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWXOLHKVGDQLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=NC(=NC(=C2N=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327960 | |
Record name | 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220036-08-8 | |
Record name | 6-(Cyclohexylmethoxy)-5-nitrosopyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.